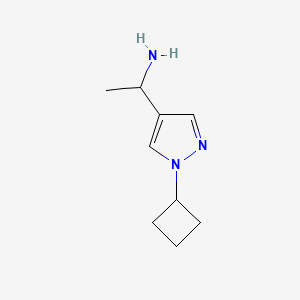
ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate
説明
Ethyl 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)propanoate, also known as EMOP, is a bioactive compound with potential applications in the fields of medicine, biochemistry, and pharmacology. EMOP has demonstrated its ability to inhibit the growth of certain cancer cells, and its potential to treat a variety of diseases.
科学的研究の応用
Synthetic Chemistry Applications
- Annulation Reactions: Ethyl 2-methyl-2,3-butadienoate, closely related to the queried compound, has been utilized in [4 + 2] annulation reactions with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This process demonstrates the compound's utility in constructing complex nitrogen-containing ring systems with potential applications in pharmaceutical and materials science (Xue-Feng Zhu et al., 2003).
Environmental Science Applications
- Biodegradation of Oxygenates: Research on the biodegradation of gasoline oxygenates highlights the potential environmental applications of related esters. Although not directly about the specific compound, studies on ethyl tert-butyl ether (ETBE) degradation by propane-oxidizing bacteria indicate the broader relevance of ester compounds in environmental remediation (R. Steffan et al., 1997).
Materials Science Applications
- Polymer Precursors: The conversion of methyl and ethyl lactate to alkyl 2-(propionyloxy)propanoate esters via Pd-catalyzed hydroesterification represents a novel method for producing acrylates from bio-derived resources. These acrylates are critical for polymer production, suggesting the utility of related esters in synthesizing environmentally friendly polymers (Gereon M Yee et al., 2018).
Analytical and Physical Characterization
- Polymorphism Studies: Polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been characterized using spectroscopic and diffractometric techniques. Such studies are crucial for understanding the physical properties of pharmaceutical compounds and their implications for drug formulation and stability (F. Vogt et al., 2013).
特性
IUPAC Name |
ethyl 2-(3-methyl-6-oxopyridazin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)8(3)12-9(13)6-5-7(2)11-12/h5-6,8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRZBRBZPFQLDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl butyrate](/img/structure/B1531850.png)
![12-(Cyclopropylmethyl)-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531851.png)

![[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methylmethanamine](/img/structure/B1531853.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(4-hydroxy-5-methylpyrimidin-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531855.png)
![N-[2-(2-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1531856.png)

![(3R,4R)-4-[(4-fluorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531859.png)

![N-[(1R,2R)-2-fluorocyclohexyl]-3-methylaniline](/img/structure/B1531862.png)



![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1531868.png)